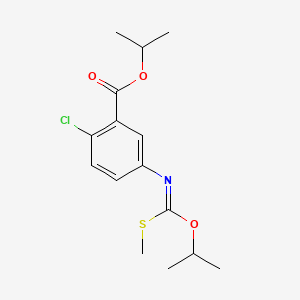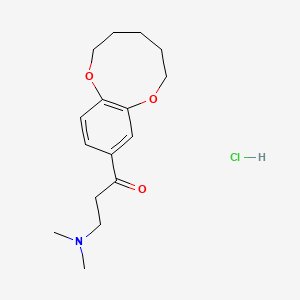
Disodium 5-(benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DISODIUM 5-(BENZOYLAMINO)-3-[[3-[4-(TERT-BUTYL)PHENOXY]PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2,7-DISULFONATE is a synthetic organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 5-(BENZOYLAMINO)-3-[[3-[4-(TERT-BUTYL)PHENOXY]PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2,7-DISULFONATE typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or an aromatic amine to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried before being used in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a dye in various chemical processes.
- Acts as a pH indicator in titrations.
Biology
- Employed in staining techniques for microscopy.
Medicine
- Investigated for potential use in drug delivery systems.
Industry
- Widely used in textile dyeing.
- Utilized in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in dyeing processes, the compound binds to fibers through ionic and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- DISODIUM 4-AMINO-3-[[4-[(2-HYDROXY-5-NITROPHENYL)AZO]PHENYL]AZO]BENZENESULFONATE
- DISODIUM 4-[[4-[(2-HYDROXY-5-NITROPHENYL)AZO]PHENYL]AZO]BENZENESULFONATE
Uniqueness
DISODIUM 5-(BENZOYLAMINO)-3-[[3-[4-(TERT-BUTYL)PHENOXY]PHENYL]AZO]-4-HYDROXYNAPHTHALENE-2,7-DISULFONATE is unique due to the presence of the tert-butyl group, which can influence its solubility and reactivity compared to other similar azo compounds.
Propiedades
Número CAS |
84559-89-7 |
|---|---|
Fórmula molecular |
C33H27N3Na2O9S2 |
Peso molecular |
719.7 g/mol |
Nombre IUPAC |
disodium;5-benzamido-3-[[3-(4-tert-butylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C33H29N3O9S2.2Na/c1-33(2,3)22-12-14-24(15-13-22)45-25-11-7-10-23(18-25)35-36-30-28(47(42,43)44)17-21-16-26(46(39,40)41)19-27(29(21)31(30)37)34-32(38)20-8-5-4-6-9-20;;/h4-19,37H,1-3H3,(H,34,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
CJYQTRVFBDJIDD-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


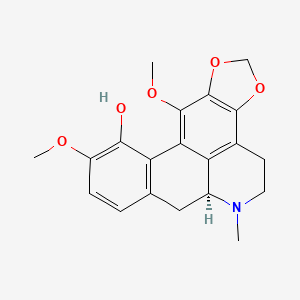
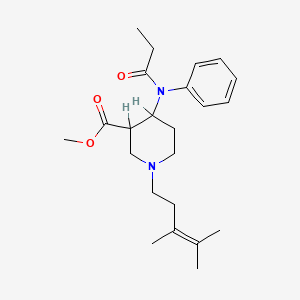
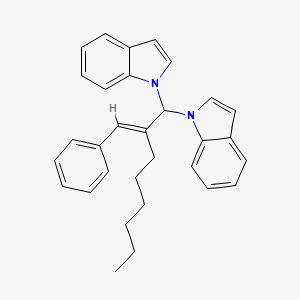
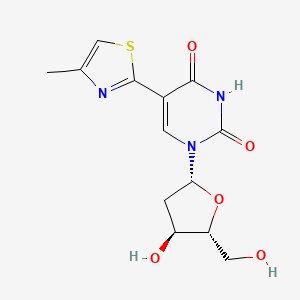
![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)

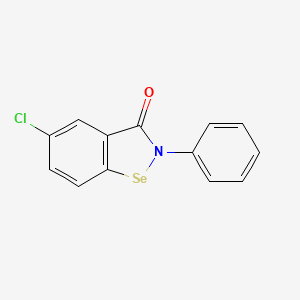
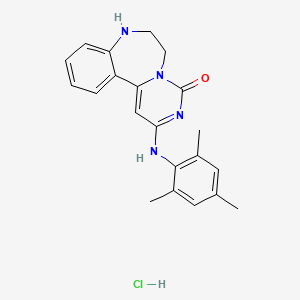

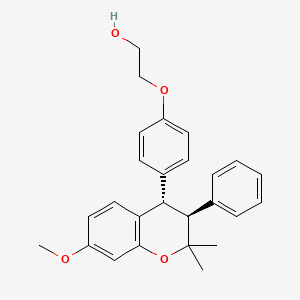
![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
